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For Researchers, Scientists, and Drug Development Professionals

Introduction
Non-radioactive labeling of nucleic acids is a cornerstone of modern molecular biology,

providing a safe and versatile alternative to traditional methods. Biotin-16-dCTP is a modified

deoxycytidine triphosphate used for the enzymatic incorporation of a biotin label into DNA

probes. The 16-atom spacer arm between the cytosine base and the biotin moiety minimizes

steric hindrance, facilitating efficient incorporation by DNA polymerases and subsequent

detection by avidin or streptavidin conjugates.[1][2]

These biotinylated probes are instrumental in a wide array of applications, including in situ

hybridization (ISH), Southern and Northern blotting, and affinity purification of DNA-protein

complexes. The density of biotin incorporation is a critical factor for achieving optimal signal

intensity and sensitivity in these assays. This document provides detailed protocols and

recommended concentrations for Biotin-16-dCTP in common DNA labeling techniques to

guide researchers in achieving robust and reproducible results.

Data Presentation: Recommended Biotin-16-dCTP
Concentrations
The optimal concentration of Biotin-16-dCTP varies depending on the labeling method and the

specific experimental requirements. The following tables summarize the recommended starting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15585067?utm_src=pdf-interest
https://www.benchchem.com/product/b15585067?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/324/215/r7522bul.pdf
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-structure/nucleotides-labeled-with/biotin/cytidines/nu-809-bio16-biotin-16-dctp
https://www.benchchem.com/product/b15585067?utm_src=pdf-body
https://www.benchchem.com/product/b15585067?utm_src=pdf-body
https://www.benchchem.com/product/b15585067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentrations and ratios for achieving efficient labeling.

Table 1: PCR Labeling with Biotin-16-dCTP
Parameter Recommended Value Notes

Biotin-16-dCTP:dCTP Ratio 1:1 (50% substitution)

A 1:1 molar ratio of Biotin-16-

dCTP to dCTP is a common

starting point for efficient

incorporation without

significant inhibition of the

PCR reaction.[1][3]

Final dNTP Concentration 200 µM total

This typically consists of 200

µM dATP, 200 µM dGTP, 200

µM dTTP, 100 µM dCTP, and

100 µM Biotin-16-dCTP.

Substitution Range Up to 90%

While higher substitution is

possible with Biotin-16-dCTP

compared to Biotin-16-dUTP, a

50% reduction in amplicon

yield is observed at

approximately 92%

substitution.[4][5]

Table 2: Nick Translation with Biotin-16-dCTP
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Parameter Recommended Value Notes

Final Biotin-16-dCTP

Concentration
0.1 mM (100 µM)

This concentration has been

shown to be effective for

labeling 1 µg of DNA in a 50 µl

reaction volume.[6]

Other dNTPs Typically 20-50 µM each

The concentration of the other

three dNTPs (dATP, dGTP,

dTTP) should be kept at a

level that supports efficient

synthesis by DNA Polymerase

I.

Table 3: Random Priming with Biotin-16-dCTP
Parameter Recommended Value Notes

Final Biotin-16-dCTP

Concentration
0.1 mM (100 µM)

This concentration is

recommended for labeling 10

ng to 1 µg of linearized DNA in

a 50 µl reaction.[1]

Other dNTPs Typically 20-50 µM each

The concentration of dATP,

dGTP, and dTTP should be

sufficient for the Klenow

fragment to synthesize new

DNA strands.

Experimental Protocols
The following are detailed protocols for incorporating Biotin-16-dCTP into DNA probes using

PCR, nick translation, and random priming.

PCR-Based Biotinylation
This method is ideal for generating highly specific biotinylated probes from a known DNA

template. Taq DNA polymerase can efficiently incorporate Biotin-16-dCTP with greater

efficiency than Biotin-16-dUTP.[4]
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Materials:

DNA template

Forward and reverse primers

dNTP mix (10 mM each of dATP, dGTP, dTTP)

dCTP (10 mM)

Biotin-16-dCTP (1 mM)

Taq DNA Polymerase and corresponding 10X PCR buffer

Nuclease-free water

Thermocycler

Protocol:

On ice, prepare a 50 µl PCR reaction mixture in a sterile microcentrifuge tube as follows:

Component Volume Final Concentration

10X PCR Buffer 5 µl 1X

dNTP mix (10 mM dATP,

dGTP, dTTP)
1 µl 200 µM each

dCTP (10 mM) 1 µl 200 µM

Biotin-16-dCTP (1 mM) 10 µl 200 µM

Forward Primer (10 µM) 2.5 µl 0.5 µM

Reverse Primer (10 µM) 2.5 µl 0.5 µM

DNA Template (10-100 ng) 1 µl 0.2-2 ng/µl

Taq DNA Polymerase (5 U/µl) 0.5 µl 2.5 units

Nuclease-free water to 50 µl -
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Mix the components gently and centrifuge briefly.

Perform PCR using a standard thermocycling protocol appropriate for your template and

primers. A general protocol is as follows:

Initial denaturation: 95°C for 2-5 minutes.

30-35 cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 55-65°C for 30 seconds.

Extension: 72°C for 1 minute per kb of amplicon length.

Final extension: 72°C for 5-10 minutes.

Analyze a small aliquot (5 µl) of the PCR product on an agarose gel to confirm amplification.

Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated

dNTPs and primers.

Nick Translation
This method generates uniformly labeled probes from a double-stranded DNA template.

Materials:

DNA template (1 µg)

10X Nick Translation Buffer

Biotin-16-dCTP (1 mM)

dNTP mix (dATP, dGTP, dTTP at 10 mM each)

DNA Polymerase I/DNase I enzyme mix

0.5 M EDTA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15585067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclease-free water

Protocol:

In a microcentrifuge tube, combine the following:

DNA template: 1 µg in up to 35 µl of nuclease-free water.

10X Nick Translation Buffer: 5 µl.

dNTP mix (0.5 mM each dATP, dGTP, dTTP): 5 µl.

Biotin-16-dCTP (1 mM): 5 µl (final concentration of 0.1 mM).

DNA Polymerase I/DNase I enzyme mix: 5 µl.

Nuclease-free water: to a final volume of 50 µl.

Mix gently and centrifuge briefly.

Incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to

optimize the probe size.

Stop the reaction by adding 2 µl of 0.5 M EDTA.

(Optional) Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

Purify the biotinylated probe to remove unincorporated nucleotides using a spin column or

ethanol precipitation.

Random Priming
This method is suitable for labeling linearized double-stranded DNA.

Materials:

Linearized DNA template (10 ng - 1 µg)

Random hexamer primers
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10X dNTP Labeling Mix (without dCTP)

Biotin-16-dCTP (1 mM)

Klenow Fragment (exo-)

0.5 M EDTA

Nuclease-free water

Protocol:

Prepare 10 ng to 1 µg of linearized template DNA in a total volume of 35 µl of nuclease-free

water.

Denature the template DNA by heating at 95°C for 5 minutes, then immediately place on ice

for 2 minutes.

To the denatured DNA, add the following on ice:

Random hexamer primers (10X): 5 µl.

10X dNTP Labeling Mix (without dCTP): 5 µl.

Biotin-16-dCTP (1 mM): 5 µl (final concentration of 0.1 mM).[1]

Add 1 µl of Klenow Fragment (5 U/µl).

Mix gently and incubate at 37°C for 60 minutes.

Stop the reaction by adding 2 µl of 0.2 M EDTA.[1]

Purify the biotinylated probe to remove unincorporated nucleotides.

Visualization of Biotinylated Probes
Biotinylated probes are detected through their high-affinity interaction with avidin or

streptavidin, which can be conjugated to a reporter molecule such as an enzyme or a

fluorophore.
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Chemiluminescent Detection Pathway
A common method for detecting biotinylated probes in applications like Southern and Northern

blotting involves the use of streptavidin conjugated to horseradish peroxidase (HRP). The HRP

enzyme catalyzes the oxidation of a chemiluminescent substrate (e.g., luminol), producing light

that can be captured on X-ray film or with a CCD camera.

Biotinylated DNA Probe

Hybridization

Target DNA/RNA on Membrane

Streptavidin-HRP ConjugateProbe binds to target High-Affinity Binding Chemiluminescent Substrate (e.g., Luminol)Streptavidin binds to Biotin Enzymatic Reaction Light Signal (Detection)HRP catalyzes substrate oxidation

Click to download full resolution via product page

Caption: Workflow for Chemiluminescent Detection of Biotinylated Probes.

Fluorescent Detection Pathway
For applications such as fluorescence in situ hybridization (FISH), streptavidin is conjugated to

a fluorophore. The binding of the fluorescent streptavidin to the biotinylated probe allows for

visualization using a fluorescence microscope.

Biotinylated DNA Probe

Hybridization

Target DNA in situ

Streptavidin-Fluorophore
Conjugate

Probe binds to target High-Affinity Binding Excitation LightStreptavidin binds to Biotin Fluorescent Signal
(Detection)

Fluorophore is excited

Click to download full resolution via product page

Caption: Pathway for Fluorescent Detection of Biotinylated Probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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